molecular formula GaH3Te B078100 碲化镓 (GaTe) CAS No. 12024-14-5

碲化镓 (GaTe)

货号 B078100
CAS 编号: 12024-14-5
分子量: 200.3 g/mol
InChI 键: OFIYHXOOOISSDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gallium telluride (GaTe) is a layered semiconductor that belongs to the III-VI metal-chalcogen family, which includes GaS, GaSe, and GaTe. Its crystal structure is more complex than those of GaS and GaSe, featuring weakly interacting two-dimensional sheets that stack in various ways to form the full three-dimensional structure. GaTe exists in both stable (α-GaTe) and metastable (β-GaTe) modifications, with α-GaTe being monoclinic and β-GaTe being hexagonal. The hexagonal phase transitions to the monoclinic phase at high temperatures. GaTe's optical properties, including its reflectance spectra, vary with polarization, highlighting its complex structure and behavior (Edwards, 1997).

Synthesis Analysis

GaTe has been synthesized using various methods, including electrochemical synthesis, which produces novel gallium telluride compounds consisting of one-dimensional chains held together by hydrogen bonds (Warren et al., 1994), and physical vapor transport, which yields anisotropic semiconducting GaTe nanomaterials (Cai et al., 2017).

Molecular Structure Analysis

GaTe's molecular structure is characterized by its anisotropic behavior and low symmetry, which significantly influences its optical properties. This anisotropy is essential for applications in optoelectronics and thermoelectrics. Studies have explored GaTe's in-plane optical anisotropy, revealing intricate dependences on flake thickness, photon and phonon energies, which are crucial for its application potential (Huang et al., 2016).

Chemical Reactions and Properties

Chemical vapor deposition (CVD) techniques have been employed to grow hexagonal gallium selenide and telluride films, demonstrating the envelope of molecular control achievable over these materials. This method results in polycrystalline hexagonal layered structures with significant implications for their chemical and physical properties (Gillan & Barron, 1997).

Physical Properties Analysis

GaTe's physical properties, such as its high photoresponsivity and promising thermoelectric performance, are closely tied to its unique in-plane anisotropy and low symmetry. The material's interaction with light, including electron-photon and electron-phonon interactions, is an area of active investigation, offering insights into its suitability for various optoelectronic and thermoelectric applications (Huang et al., 2016).

Chemical Properties Analysis

GaTe's surface oxidation can be harnessed to expand its application range, including electrocatalysis, photocatalysis, and gas sensing. The formation of a nanoscale Ga2O3 skin over GaTe due to Te vacancies enhances its performance in these areas. This unexpected benefit of surface oxidation opens new avenues for the utilization of GaTe beyond traditional photonic and optoelectronic devices (Bondino et al., 2022).

科学研究应用

  1. 光催化、电催化和化学传感:GaTe 是一种范德华半导体,当与它的天然氧化物 Ga2O3 界面化时,在光催化、电催化和气体传感方面表现出增强的能力。这种组合在析氢反应中显示出有希望的结果,并且与传统的 Pt/C 电极相比,它有可能降低成本。它还适用于在高温下检测水、氨和二氧化氮等气体,这有利于监测燃烧过程 (Bondino 等人,2022).

  2. 光电和热电:层状 GaTe 的面内各向异性和低对称性使其成为光电和热电的有希望的候选者。由于独特的电子-光子和电子-声子相互作用,它表现出高光响应性、短响应时间和显着的热电性能 (Huang 等人,2016).

  3. 光电器件:在没有金属颗粒的情况下制造的 GaTe 纳米线保留了优异的光学性能,并且是光电应用的潜在材料。这些纳米线可以使用自催化生长机制合成,提供简单性和有效性 (Saeb & Varga, 2022).

  4. 纳米机电器件:薄 GaTe 纳米鼓由于其直接带隙和弹性特性,非常适合创建可以作为传感器和执行器的纳米机电器件。对其弹性特性的研究为新的光机械应用铺平了道路 (Chitara & Ya’akobovitz, 2017).

  5. 伽马射线光谱:由于其带隙和平均原子序数,GaTe 在室温伽马射线光谱方面的潜力得到探索。其各向异性物理特性使其成为辐射检测应用的候选者 (Conway 等人,2007).

  6. 柔性光电探测器:GaTe 纳米线用于创建柔性光电探测器,展示出高响应度和量子效率。这些器件表现出优异的机械柔性和电稳定性,表明它们在未来柔性光电应用中的潜力 (Yu 等人,2014).

  7. 纳米器件钝化:使用氢-倍半硅氧烷 (HSQ) 的新型化学钝化方法有效地保护 GaTe 薄片免受氧化,保留其结构和光学特性。这对于它们在纳米电子、光电子和量子光子学中的使用至关重要 (Kotha 等人,2019).

安全和危害

Proper precautions should be taken when handling this compound, including lab goggles and safety gloves . This compound should be handled in a well ventilated area . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

未来方向

Gallium telluride (GaTe) is a two-dimensional (2D) semiconductor that has received considerable attention due to its potential applications in solid state optics and electronics, particularly as a sensing material in field-effect transistor (FET) photodetectors . The results demonstrate the crucial role of interlayer interactions in the structural stability, which provides a phase engineering strategy for device applications .

属性

InChI

InChI=1S/Ga.HTe.2H/h;1H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHAZMDKPWLCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[GaH2].[TeH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GaH3Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallium telluride (GaTe)

CAS RN

12024-14-5
Record name Gallium telluride (GaTe)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallium telluride (GaTe)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Citations

For This Compound
198
Citations
S Huang, Y Tatsumi, X Ling, H Guo, Z Wang… - ACS …, 2016 - ACS Publications
Layered gallium telluride (GaTe) has attracted much attention recently, due to its extremely high photoresponsivity, short response time, and promising thermoelectric performance. …
Number of citations: 206 pubs.acs.org
H Shangguan, L Han, T Zhang, R Quhe… - Journal of Electronic …, 2019 - Springer
Phonon, electronic and thermoelectric transport properties of two-dimensional (2D) GaTe with hexagonal structure and monoclinic structure are investigated by using first-principles …
Number of citations: 24 link.springer.com
E Mercado, Y Zhou, Y Xie, Q Zhao, H Cai, B Chen… - ACS …, 2019 - ACS Publications
Layered semiconductor gallium telluride (GaTe) undergoes a rapid structural transition to a degraded phase in ambient conditions, limiting its utility in devices such as optical switches. …
Number of citations: 17 pubs.acs.org
Q Zhao, T Wang, Y Miao, F Ma, Y Xie, X Ma… - Physical Chemistry …, 2016 - pubs.rsc.org
The thickness-dependent electronic states and physical properties of two-dimensional materials suggest great potential applications in electronic and optoelectronic devices. However, …
Number of citations: 84 pubs.rsc.org
Y Zhou, S Zhou, P Ying, Q Zhao, Y Xie… - The Journal of …, 2022 - ACS Publications
The deformation and fracture mechanism of two-dimensional (2D) materials are still unclear and not thoroughly investigated. Given this, mechanical properties and mechanisms are …
Number of citations: 10 pubs.acs.org
J Kang, VK Sangwan, HS Lee, X Liu… - ACS Photonics, 2018 - ACS Publications
Using scalable solution processing, layered gallium telluride (GaTe) nanoflake dispersions are produced in surfactant-free, low-boiling-point, water–ethanol cosolvent mixtures. During …
Number of citations: 55 pubs.acs.org
F Bondino, S Duman, S Nappini… - Advanced Functional …, 2022 - Wiley Online Library
Gallium telluride (GaTe) is a van der Waals semiconductor, currently adopted for photonic and optoelectronic devices. However, the rapid degradation of GaTe in air, promoted by Te …
Number of citations: 9 onlinelibrary.wiley.com
AV Kosobutsky, SY Sarkisov - Physics of the Solid State, 2018 - Springer
Using methods of the density functional theory, the electronic band structure of a hexagonal modification of the layered GaTe semiconductor has been calculated. The structural …
Number of citations: 14 link.springer.com
M Tong, Y Hu, W He, XL Yu, S Hu, X Cheng, T Jiang - ACS nano, 2021 - ACS Publications
Generating terahertz waves using thin-layered materials holds great potential for the realization of integrated terahertz devices. However, previous studies have been limited by …
Number of citations: 10 pubs.acs.org
DF Edwards - Handbook of Optical Constants of Solids, 1997 - Elsevier
Publisher Summary Gallium telluride, GaTe, is a layered semiconductor belonging to the III-VI metal-chalcogen family of GaS, GaSe, and GaTe. The crystal structure of GaTe, is …
Number of citations: 0 www.sciencedirect.com

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